molecular formula C21H20F3N3O2S2 B2601116 4-butoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-49-4

4-butoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2601116
CAS RN: 392301-49-4
M. Wt: 467.53
InChI Key: RSWFBBVZWVTCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research in the field of synthetic chemistry has explored the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite. This process is efficient and produces desired products in excellent yields, highlighting the utility of thiadiazoles and their derivatives in synthetic organic chemistry (Chauhan et al., 2018).

Pharmaceutical Applications

  • Benzimidazole derivatives bearing acidic heterocycles, including thiadiazole structures, have been designed, synthesized, and evaluated for their angiotensin II receptor antagonistic activities. These studies underscore the potential medicinal applications of thiadiazole derivatives in cardiovascular diseases (Kohara et al., 1996).

Material Science Applications

  • In materials science, polymers incorporating thiadiazole units have been developed for applications in polymer solar cells, demonstrating the role of thiadiazole derivatives in enhancing the efficiency of solar energy conversion. This includes the synthesis of copolymers for high-efficiency polymer solar cells (Qin et al., 2009).

Agricultural Chemistry

  • The synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups and their evaluation as nematocidal agents indicate the potential of thiadiazole derivatives in developing new agrochemicals. These compounds have shown good activity against Bursaphelenchus xylophilus, suggesting their application in managing pest infestations in agriculture (Liu et al., 2022).

properties

IUPAC Name

4-butoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S2/c1-2-3-12-29-17-10-6-15(7-11-17)18(28)25-19-26-27-20(31-19)30-13-14-4-8-16(9-5-14)21(22,23)24/h4-11H,2-3,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFBBVZWVTCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.